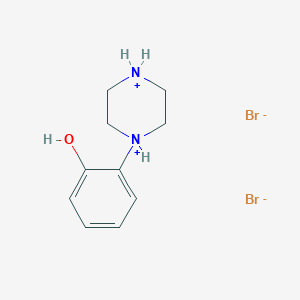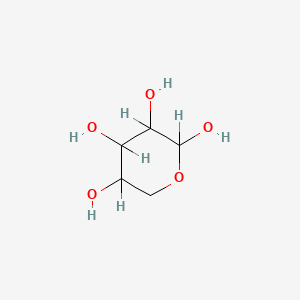
1-(1H-imidazol-5-ylmethyl)piperidin-1-ium-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “1-(1H-imidazol-5-ylmethyl)piperidin-1-ium-4-carboxylate” is a chemical entity with significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-5-ylmethyl)piperidin-1-ium-4-carboxylate involves specific reaction conditions and routes. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. This process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that ensure the compound’s purity and yield. The methods used in industrial settings are designed to optimize the reaction conditions and minimize the production costs while maintaining high-quality standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-imidazol-5-ylmethyl)piperidin-1-ium-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The specific conditions depend on the desired reaction and the nature of the compound.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-(1H-imidazol-5-ylmethyl)piperidin-1-ium-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound is utilized in biological assays and the study of biochemical pathways.
Medicine: this compound has potential therapeutic applications and is studied for its effects on various diseases.
Industry: It is used in the development of new materials and industrial processes
Mecanismo De Acción
The mechanism of action of 1-(1H-imidazol-5-ylmethyl)piperidin-1-ium-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the nature of the target and the pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(1H-imidazol-5-ylmethyl)piperidin-1-ium-4-carboxylate include other chemical entities with comparable structures and properties. These compounds may share similar functional groups and reactivity patterns.
Uniqueness
This compound is unique due to its specific chemical structure and the distinct properties it exhibits. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique properties and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry. The detailed analysis of its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provides a comprehensive understanding of this intriguing chemical entity.
Propiedades
IUPAC Name |
1-(1H-imidazol-5-ylmethyl)piperidin-1-ium-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-10(15)8-1-3-13(4-2-8)6-9-5-11-7-12-9/h5,7-8H,1-4,6H2,(H,11,12)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFWBFYCVMEIGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH+](CCC1C(=O)[O-])CC2=CN=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[NH+](CCC1C(=O)[O-])CC2=CN=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














